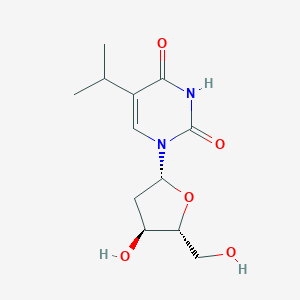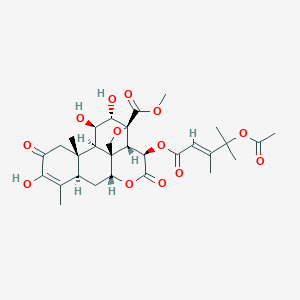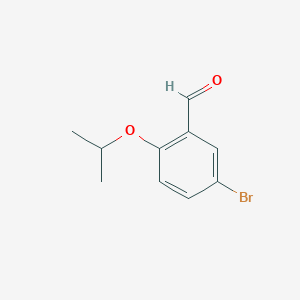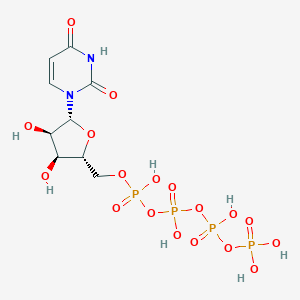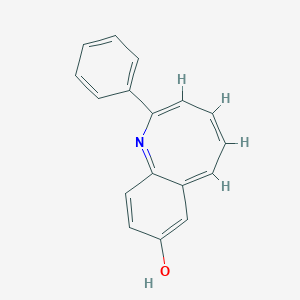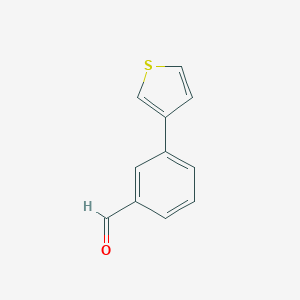
3-(Tiofen-3-il)benzaldehído
Descripción general
Descripción
“3-(Thiophen-3-yl)benzaldehyde” is a heterocyclic compound . Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are effective in various biological and physiological functions .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “3-(Thiophen-3-yl)benzaldehyde” is represented by the formula C11H8OS . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .
Physical And Chemical Properties Analysis
“3-(Thiophen-3-yl)benzaldehyde” is a light yellow to yellow powder or crystals . It has a molecular weight of 188.25 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 302.9±25.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Agentes antibacterianos
Los derivados del tiofeno han mostrado efectos inhibitorios significativos contra varias cepas bacterianas como B. subtilis, E. coli, P. vulgaris y S. aureus. El compuesto "3-(Tiofen-3-il)benzaldehído" podría potencialmente sintetizarse en derivados que actúan como agentes antibacterianos debido a la naturaleza reactiva del grupo aldehído, que puede modificarse aún más .
Agentes antiinflamatorios
Se sabe que algunos compuestos de tiofeno actúan como agentes antiinflamatorios. La similitud estructural sugiere que "this compound" también puede modificarse para mejorar sus propiedades antiinflamatorias para uso terapéutico .
Antagonistas de la serotonina
Los derivados del tiofeno se han utilizado en el tratamiento de la enfermedad de Alzheimer como antagonistas de la serotonina. El "this compound" podría servir como precursor en la síntesis de nuevos compuestos con posible aplicación en el tratamiento de enfermedades neurodegenerativas .
Materiales fotoluminiscentes
Los compuestos a base de tiofeno tienen aplicaciones en materiales fotoluminiscentes debido a su capacidad de emitir luz con un desplazamiento al rojo significativo cuando se relajan de un estado excitado al estado fundamental. Esta propiedad podría explorarse con "this compound" en el desarrollo de nuevos materiales fotoluminiscentes .
Intermediarios de síntesis química
La parte del tiofeno se utiliza a menudo en la síntesis química como intermedio para reacciones posteriores. “this compound", con su grupo aldehído reactivo, podría ser un intermedio valioso en la síntesis de varios compuestos orgánicos .
Síntesis de compuestos fluorados
Los derivados del tiofeno se utilizan en la síntesis de compuestos fluorados, que son importantes en productos farmacéuticos y agroquímicos. El compuesto en cuestión puede utilizarse en estrategias sintéticas similares para crear derivados fluorados con propiedades mejoradas .
Safety and Hazards
Propiedades
IUPAC Name |
3-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQKGZHXQLZFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404128 | |
| Record name | 3-(thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129746-42-5 | |
| Record name | 3-(thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

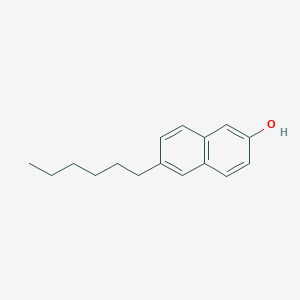
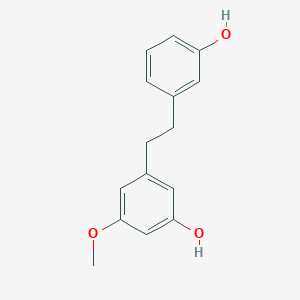
![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)



